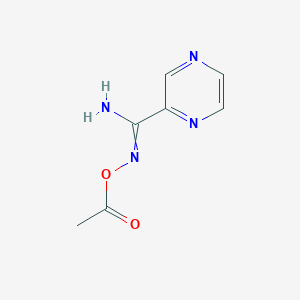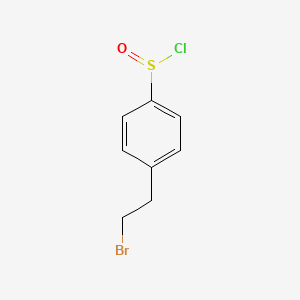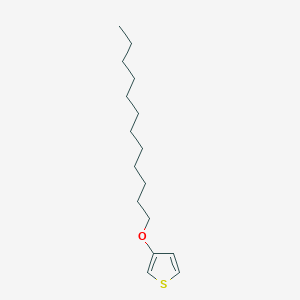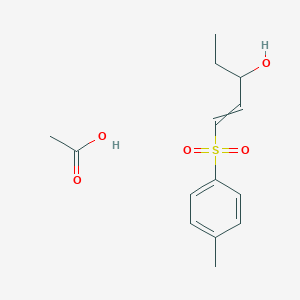![molecular formula C17H15N3 B14294369 4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine CAS No. 116453-96-4](/img/structure/B14294369.png)
4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a naphthalene ring substituted with an azo group linked to a 2-methylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine typically involves a diazo coupling reaction. This process starts with the diazotization of 2-methylaniline (o-toluidine) to form the diazonium salt, which is then coupled with naphthalen-1-amine. The reaction is carried out under acidic conditions, often using hydrochloric acid, and at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves precise control of temperature and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Widely used in the dye and pigment industry due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include:
Binding to DNA: The compound or its metabolites can intercalate into DNA, affecting replication and transcription processes.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- 4-[(E)-(4-Methylphenyl)diazenyl]aniline
- 1-[(2-Methoxyphenyl)diazenyl]naphthalen-2-ol
Uniqueness
4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methyl group on the phenyl ring influences its reactivity and interaction with other molecules, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
116453-96-4 |
|---|---|
Molekularformel |
C17H15N3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
4-[(2-methylphenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C17H15N3/c1-12-6-2-5-9-16(12)19-20-17-11-10-15(18)13-7-3-4-8-14(13)17/h2-11H,18H2,1H3 |
InChI-Schlüssel |
VBINKHQNBOMLDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N=NC2=CC=C(C3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


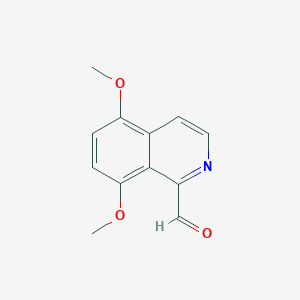
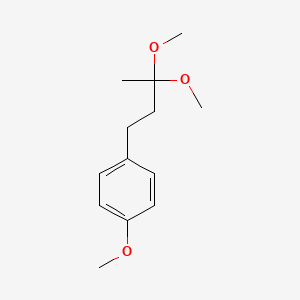


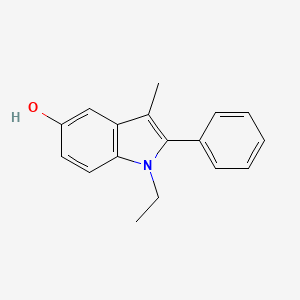


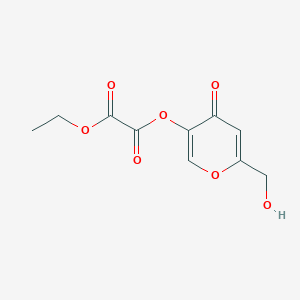
![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)
